Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester
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Overview
Description
Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a furo-pyridine core, which is a fused ring system combining furan and pyridine rings, with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester typically involves multi-step organic reactions. The process may start with the formation of the furo-pyridine core, followed by the introduction of the carboxylic acid, nitrophenyl, and methyl ester groups. Common reagents used in these reactions include nitrating agents, esterification reagents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the furan ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially at the aromatic ring, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of the nitrophenyl group suggests potential interactions with proteins or nucleic acids, while the furo-pyridine core may facilitate binding to specific sites within the target molecules.
Comparison with Similar Compounds
Similar Compounds
Furo(3,4-b)pyridine derivatives: Compounds with similar core structures but different functional groups.
Nitrophenyl esters: Compounds with nitrophenyl groups and ester functionalities.
Heterocyclic carboxylic acids: Compounds with similar ring structures and carboxylic acid groups.
Uniqueness
The uniqueness of Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
64603-74-3 |
---|---|
Molecular Formula |
C16H12N2O6 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-11(17-8)7-24-16(14)20)9-4-3-5-10(6-9)18(21)22/h3-6H,7H2,1-2H3 |
InChI Key |
UNUPIHCTFMPTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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